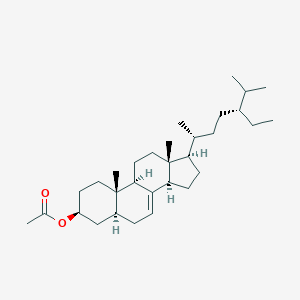
5alpha-Stigmast-7-en-3beta-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Stigmast-7-en-3beta-ol, acetate is a natural product found in Trichosanthes cucumeroides, Cajanus cajan, and other organisms with data available.
Scientific Research Applications
Neurotrophic Activity
Research indicates that compounds structurally similar to 5alpha-Stigmast-7-en-3beta-ol, acetate can enhance nerve growth factor (NGF)-mediated neurite outgrowth. A study involving the plant Verbena littoralis demonstrated that stigmast-5-ene derivatives exhibited neurotrophic effects, suggesting potential applications in neurodegenerative disease treatments (Li et al., 2003) .
Metabolic Processing in Marine Life
Echinoderms, such as starfish, have shown the ability to metabolize sterols like 5alpha-Stigmast-7-en-3beta-ol. Research has highlighted the metabolic versatility of these compounds in marine organisms, indicating their role in the ecological dynamics of marine ecosystems (Smith & Goad, 1975) .
Plant Steroids Research
In studies focused on Sedum lineare, various steroids including stigmast-7-en-3beta-ol were isolated. These findings contribute to the understanding of plant biochemistry and suggest potential pharmacological applications of these compounds in herbal medicine and dietary supplements (Niu et al., 2011) .
Anti-inflammatory and Anticancer Properties
Triterpene compounds related to 5alpha-Stigmast-7-en-3beta-ol have been isolated from Acer mandshuricum. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines and exhibited anti-inflammatory effects. This positions them as promising candidates for the development of new anticancer therapies (Ding et al., 2010) .
Synthesis and Bioactivity
Recent advancements in synthetic chemistry have led to the creation of new analogs of brassinosteroids derived from stigmasterol, closely related to 5alpha-Stigmast-7-en-3beta-ol. These analogs have shown potential in inhibiting DNA replication of the herpes simplex virus type 1 (HSV-1), indicating possible therapeutic applications in virology (Ramirez et al., 2000) .
Case Studies and Research Findings
| Application Area | Study/Source | Key Findings |
|---|---|---|
| Neurotrophic Activity | Li et al., 2003 | Enhancement of NGF-mediated neurite outgrowth by stigmast derivatives |
| Marine Metabolism | Smith & Goad, 1975 | Metabolic processing of sterols in echinoderms |
| Plant Steroid Research | Niu et al., 2011 | Isolation of steroids from Sedum lineare with potential pharmacological uses |
| Anti-inflammatory Properties | Ding et al., 2010 | Cytotoxic activity against cancer cell lines from Acer mandshuricum |
| Synthesis and Bioactivity | Ramirez et al., 2000 | New brassinosteroid analogs inhibit HSV-1 DNA replication |
Properties
CAS No. |
14473-77-9 |
|---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
MAIIZFGSYSUIIV-BARFHZGGSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Synonyms |
5α-Stigmast-7-en-3β-ol 3-acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















